4-(Triphenylphosphonio)butane-1-sulfonate
Overview
Description
4-(Triphenylphosphonio)butane-1-sulfonate is a sulfonate compound widely used in scientific research. It possesses a unique chemical structure that renders it highly suitable for various applications in the field of science . This compound is known for its stability and versatility, making it an important reagent in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It is known to be a reactant for the synthesis of sulfonyl-functionalized ionic liquids .
Mode of Action
It is known to be a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Biochemical Pathways
Its use in the synthesis of sulfonyl-functionalized ionic liquids suggests it may play a role in the biochemical pathways related to these compounds .
Result of Action
Its role as a reactant in the synthesis of sulfonyl-functionalized ionic liquids suggests it may contribute to the properties and functions of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylphosphonio)butane-1-sulfonate typically involves the reaction of triphenylphosphine with 1,4-butane sultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Triphenylphosphine+1,4-Butane sultone→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Triphenylphosphonio)butane-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: These reactions often require palladium or nickel catalysts, along with suitable ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in coupling reactions, the products are typically biaryl compounds or other coupled products, while in substitution reactions, the products are substituted sulfonates .
Scientific Research Applications
4-(Triphenylphosphonio)butane-1-sulfonate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-(Triphenylphosphonio)propane-1-sulfonate: This compound has a similar structure but with a shorter carbon chain.
Triphenyl-(4-sulfo-butyl)-phosphonium: Another similar compound with slight variations in its structure and applications.
Uniqueness
4-(Triphenylphosphonio)butane-1-sulfonate is unique due to its specific combination of the phosphonium and sulfonate groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in a wide range of chemical reactions and applications .
Properties
IUPAC Name |
4-triphenylphosphaniumylbutane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQKXPDRWYNUGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465993 | |
Record name | 4-(Triphenylphosphonio)butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164982-05-2 | |
Record name | 4-(Triphenylphosphonio)butane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenyl-(4-sulfo-butyl)-phosphonium inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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